molecular formula C14H12Cl2N2O3 B2811412 1-(1-(2,4-Dichlorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 2034308-01-3

1-(1-(2,4-Dichlorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2811412
CAS RN: 2034308-01-3
M. Wt: 327.16
InChI Key: CKMFMGGZTMSHTK-UHFFFAOYSA-N
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Description

The compound “1-(1-(2,4-Dichlorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also features an azetidine ring, which is a four-membered ring with one nitrogen atom . The azetidine ring has been used in the synthesis of life-saving antibiotics like penicillin and cephalosporin .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and an azetidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The azetidine ring, on the other hand, is less strained than the three-membered aziridine system .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and azetidine rings. The reactions may involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis and chemical properties of pyrrolidine-2,5-dione derivatives, including those related to the specified compound, have been extensively studied. Research has focused on understanding the reaction mechanisms and optimizing conditions for novel synthetic pathways. For example, studies on acetylenic dimerization under basic conditions have highlighted the synthesis of related pyrrolidine-2,5-dione derivatives, discussing the mechanisms and outcomes of such reactions (Muhi-eldeen, Al-kaissi, & Al-Muhtaseb, 2015). Similarly, research on the ring-opening reactions of related dioxane diones with cyclic secondary amines has provided insights into the chemical behavior and potential applications of these compounds (Šafár̆ et al., 2000).

Biological Activity and Potential Therapeutic Applications

Several studies have investigated the biological activities of pyrrolidine-2,5-dione derivatives, uncovering their potential as therapeutic agents. For instance, derivatives of pyrrolidine-2,5-dione have been examined for their anticonvulsant properties, highlighting the chemical modifications that influence their activity in this regard (Obniska et al., 2005). Another area of research has been the synthesis of functionalized spirooxindole pyrrolidine derivatives and their evaluation for antibacterial, antifungal, antimalarial, and antitubercular activities, demonstrating the versatility of pyrrolidine-2,5-dione frameworks in medicinal chemistry (Haddad et al., 2015).

Molecular Design and Drug Development

The structural modification and design of pyrrolidine-2,5-dione derivatives have been a key focus for enhancing their pharmacological profiles. Research into the synthesis of novel derivatives and their X-ray crystal structures has been essential for understanding how these compounds interact at the molecular level and for designing more effective drugs (Lv et al., 2013). Additionally, computational studies have provided valuable insights into the equilibrium geometry, vibrational spectra, and electronic structure of these compounds, further supporting their optimization for therapeutic applications (Boobalan et al., 2014).

Future Directions

The future directions in the research of this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The design of new molecules could start by studying the binding conformation of similar compounds .

properties

IUPAC Name

1-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3/c15-8-1-2-10(11(16)5-8)14(21)17-6-9(7-17)18-12(19)3-4-13(18)20/h1-2,5,9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMFMGGZTMSHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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